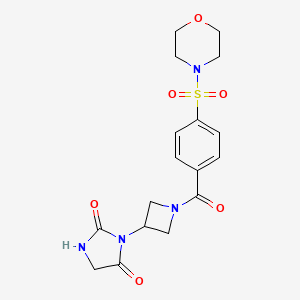

3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-morpholin-4-ylsulfonylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c22-15-9-18-17(24)21(15)13-10-19(11-13)16(23)12-1-3-14(4-2-12)28(25,26)20-5-7-27-8-6-20/h1-4,13H,5-11H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXQCDXNLKQMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which can be achieved through cyclization reactions involving appropriate precursors. The morpholinosulfonyl and benzoyl groups are then introduced through nucleophilic substitution and acylation reactions, respectively. The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets. This can lead to inhibition or activation of specific pathways, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Hydantoin Derivatives

5-Arylideneimidazolidine-2,4-dione Derivatives

- Key Compounds :

- Substituents : 3-(4-methoxyphenyl)allylidene group.

- Properties :

- UVA protection factor (UVA PF): 6.83 ± 0.03.

- High photostability and non-cytotoxic up to 50 µM. Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b)

- Substituents : 4-methoxybenzylidene group.

- Properties :

- UVB protection (SPFin vitro): 3.07 ± 0.03.

Excellent solubility and photostability.

- Comparison with Target Compound: The target compound lacks the arylidene group but features a morpholinosulfonyl benzoyl-azetidinyl substituent. This substitution may reduce UV absorption efficiency compared to 4g or 3b but could improve solubility due to the sulfonyl group. Safety profiles (e.g., cytotoxicity, estrogenic activity) are unverified for the target compound but may align with the favorable results seen in 4g and 3b .

3-[4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzyl]imidazolidine-2,4-dione (F35)

- Substituents: Quinazolinone-benzyl group.

- This difference may influence solubility and target binding.

3-(Azetidin-3-yl)imidazolidine-2,4-dione

- Substituents : Azetidin-3-yl group.

- Properties :

- Basic hydantoin structure with a smaller substituent.

- SMILES:

C1(=O)NCC(=O)N1C1CNC1.

- Comparison: The target compound’s additional morpholinosulfonyl benzoyl group increases molecular weight and polarity compared to this simpler analog. This modification may enhance receptor binding or solubility but reduce membrane permeability.

Functional and Physicochemical Comparisons

*Estimated based on molecular formula.

Research Findings and Hypotheses

- Photoprotection Potential: Unlike 4g and 3b, the target compound’s morpholinosulfonyl group may shift absorption to longer UV wavelengths, but its efficacy remains untested .

- Solubility : The sulfonyl and morpholine groups likely enhance aqueous solubility compared to arylidene derivatives, which rely on ester moieties .

Biological Activity

The compound 3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.38 g/mol

The compound features a morpholinosulfonyl group attached to a benzoyl moiety and an azetidine ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

A study by Zhang et al. (2022) demonstrated that related sulfonamide derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The study reported an IC50 value in the low micromolar range for several derivatives, suggesting potent anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | MCF-7 |

| Compound B | 0.8 | HeLa |

| Compound C | 1.2 | A549 |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence of antimicrobial activity associated with this class of compounds. A recent screening highlighted that derivatives with morpholino groups showed promising activity against both Gram-positive and Gram-negative bacteria.

For instance, a study reported that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The proposed mechanism for the biological activity of This compound involves the inhibition of key enzymes involved in cellular processes:

- Inhibition of Kinases : The compound may inhibit tyrosine kinases involved in signaling pathways that regulate cell growth and survival.

- Disruption of Protein Synthesis : The morpholinosulfonyl group may interfere with protein synthesis by targeting translation factors.

- Induction of Apoptosis : By activating pro-apoptotic pathways, the compound can promote programmed cell death in cancer cells.

Case Study 1: Cancer Cell Line Evaluation

In a controlled laboratory setting, researchers evaluated the effects of This compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant reductions in cell viability after 48 hours, with observable morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated that at concentrations above the MIC, there was a notable reduction in bacterial colony-forming units (CFUs), suggesting effective bactericidal activity.

Q & A

Q. What are the key synthetic challenges in preparing 3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including coupling the morpholinosulfonylbenzoyl group to the azetidine ring and subsequent cyclization to form the imidazolidine-2,4-dione core. Critical challenges include maintaining stereochemical integrity and minimizing side reactions. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during acyl chloride coupling to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability .

- Purification : Reverse-phase HPLC or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

A combination of techniques is required:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., morpholinosulfonyl group at C4 of benzoyl) .

- FTIR : Validates carbonyl stretches (imidazolidine-dione at ~1750 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What are the recommended protocols for assessing the compound’s solubility and stability in biological buffers?

- Solubility : Use a shake-flask method with PBS (pH 7.4) or simulated gastric fluid. Centrifuge and quantify supernatant via HPLC .

- Stability : Incubate at 37°C in buffer, and monitor degradation over 24–72 hours using LC-MS. Adjust pH to 6–8 to minimize hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How do structural modifications at the azetidine or imidazolidine-dione moieties influence bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies reveal:

- Azetidine substitution : Bulky groups at C3 of azetidine improve mineralocorticoid receptor binding affinity but reduce solubility .

- Imidazolidine-dione modifications : Replacing oxygen with sulfur in the dione ring enhances metabolic stability but may reduce receptor selectivity .

- Pharmacokinetics : Adding hydrophilic groups (e.g., hydroxyl) to the morpholinosulfonylbenzoyl moiety increases plasma half-life in rodent models .

Q. What experimental strategies are recommended to resolve discrepancies in reported biological activity data?

- Assay standardization : Use uniform cell lines (e.g., HEK-293T overexpressing mineralocorticoid receptors) and control for buffer ionic strength .

- Orthogonal validation : Combine receptor-binding assays with functional readouts (e.g., aldosterone-induced sodium retention in vitro) .

- Batch analysis : Compare activity across synthesized batches to rule out impurity-driven variability .

Q. How can computational chemistry tools predict binding modes with mineralocorticoid receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the morpholinosulfonyl group and receptor’s hydrophobic pocket .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds with Arg817 and Gln776 .

- Free energy calculations : MM-GBSA quantifies binding affinity differences between analogs .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential in hypertension?

- In vitro : Primary cardiomyocyte cultures to assess aldosterone antagonism (via cAMP/PKA pathway inhibition) .

- In vivo : Spontaneously hypertensive rats (SHR) dosed orally (10–50 mg/kg/day) with blood pressure monitored via telemetry .

- Toxicology : HepG2 cells for hepatotoxicity screening and zebrafish models for cardiovascular safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.